molecular formula C24H24FN3O4S2 B2936005 N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-74-6

N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2936005
CAS No.: 851782-74-6
M. Wt: 501.59
InChI Key: YSOIEOAUUHGVLL-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 4-fluorophenyl group at position 5 and a tosyl (p-toluenesulfonyl) group at position 1. Its molecular weight and stereoelectronic properties are critical for biological activity, particularly in kinase inhibition or anti-inflammatory applications.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-11-20(25)12-10-18)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIEOAUUHGVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole core substituted with a tosyl group and a fluorophenyl moiety. The sulfonamide functional group enhances its solubility and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis induction
A549 (Lung Cancer)12.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the tosyl group may contribute to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing similar pyrazole derivatives reported high yields (up to 90%) using simple reaction conditions, confirming the structural integrity through NMR and X-ray crystallography . The study emphasized the importance of substituents like tosyl and fluorophenyl in enhancing biological activity.

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of related compounds in murine models of cancer. Results indicated significant tumor reduction compared to control groups, supporting the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Solubility & Stability Notes
Target Compound Not explicitly provided 4-Fluorophenyl, Tosyl, Ethanesulfonamide ~520 (estimated) Moderate solubility due to sulfonamide; stable tosyl group
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide C₂₃H₂₁ClFN₃O₄S₂ 2-Fluorophenyl, 3-Chlorophenylsulfonyl, Ethanesulfonamide 522.006 Lower solubility (chloro substitution); metabolic instability
N-(3-{5-[4-(Dimethylamino)phenyl]-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide C₁₉H₂₄N₄O₄S₂ 4-(Dimethylamino)phenyl, Methylsulfonyl, Methanesulfonamide 436.548 Enhanced solubility (dimethylamino); basicity may increase toxicity
Compound 27 (Quinolinone derivative) Not explicitly provided Quinolinone core, Propyl-linked methanesulfonamide, 4-Fluorophenyl ~600 (estimated) Poor aqueous solubility; extended half-life

Pharmacokinetic Profiles

  • Target Compound : Ethanesulfonamide enhances solubility compared to methylsulfonamide analogues, supporting oral bioavailability. Tosyl group resists CYP450-mediated degradation .
  • Derivatives : α-Halogenated ketone intermediates (e.g., 2i, 2j) may improve synthetic yield but introduce reactive electrophiles, raising toxicity concerns .
  • Compound 26/27 : Propyl-linked sulfonamides in Compound 27 prolong half-life but reduce renal clearance due to increased molecular weight .

Q & A

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

The synthesis of sulfonamide-containing pyrazoline derivatives typically involves multi-step reactions. For example, coupling a pre-functionalized pyrazole intermediate with a sulfonamide group under nucleophilic substitution conditions. Key steps include:

  • Refluxing intermediates with sodium ethoxide in absolute ethanol to promote cyclization (e.g., 10 h at room temperature for α-halogenated ketone coupling) .
  • Purification via recrystallization using ethanol or CHCl₃/petroleum ether mixtures to isolate high-purity crystals .
  • Yield optimization by adjusting stoichiometry (e.g., 1:1 molar ratio of triazole to α-halogenated ketone) and reaction duration .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield
CyclizationNaOEt, ethanol, 10 h, RT60–76%
SulfonylationSulfonyl chloride, DMSO, 12 h, 80°C50–85%
PurificationRecrystallization (EtOH or CHCl₃)>95%

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s structure?

SC-XRD is the gold standard for confirming molecular geometry. Critical steps include:

  • Data collection using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure solution with SHELXD (direct methods) and refinement via SHELXL (full-matrix least-squares on F²) .
  • Validation using tools like PLATON to check for missed symmetry, twinning, or solvent-accessible voids .

Example Crystal Data from Analogous Structures

ParameterValue (Monoclinic P2₁/c)
a, b, c (Å)6.5449, 26.1030, 14.3818
β (°)100.604
V (ų)2415.0
R factor0.056

Q. What spectroscopic techniques resolve structural ambiguities in this compound?

Combine ¹H/¹³C NMR (e.g., δ 7.71 ppm for aromatic protons) and HRMS (e.g., [M + Na]⁺ at m/z 589.1129) for functional group identification . Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths) require cross-validation via DFT calculations or temperature-dependent NMR to assess dynamic effects .

Advanced Research Questions

Q. How can conformational analysis elucidate the compound’s bioactive conformation?

Advanced approaches include:

  • Dihedral angle analysis from SC-XRD data (e.g., pyrazole ring torsion angles ≈ 5–10°) to identify steric constraints .
  • Molecular dynamics simulations to model solvent effects on conformation.
  • Overlay studies with pharmacophore models of related bioactive pyrazolines (e.g., COX-2 inhibitors) .

Q. What strategies address low diastereomeric ratios during synthesis?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • NMR-based diastereomer differentiation using NOESY (e.g., cross-peaks for proximal protons in specific stereoisomers) .
  • Crystallization-induced asymmetric transformation to enrich desired diastereomers .

Q. How are anisotropic displacement parameters refined in SHELXL, and what errors arise?

  • Refinement protocol :

Assign anisotropic ADPs to non-H atoms using the ANIS command.

Apply restraints (e.g., DELU, SIMU) to prevent overparameterization .

  • Common errors :
  • Over-refinement due to poor data resolution (I/σ(I) < 2).
  • Misinterpretation of thermal motion as disorder (resolved via TWIN or PART commands) .

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and observed NMR chemical shifts?

  • Solvent effects : Use DMSO-d₆ instead of CDCl₃ to mimic crystallographic polarity .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., ring puckering).
  • X-ray vs. NMR : SC-XRD provides static solid-state geometry, while NMR reflects solution-state dynamics .

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